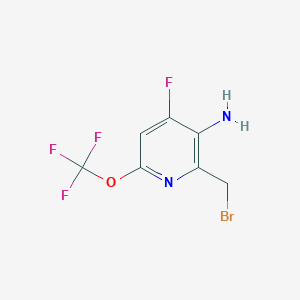

2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine

説明

2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine is a halogenated pyridine derivative featuring a bromomethyl group at position 2, a fluorine atom at position 4, and a trifluoromethoxy substituent at position 6, with an amine group at position 3. This compound’s structure combines electron-withdrawing groups (fluoro, trifluoromethoxy) and a reactive bromomethyl moiety, making it a candidate for nucleophilic substitution reactions. Such derivatives are often intermediates in pharmaceuticals or agrochemicals due to their stability and ability to modulate lipophilicity .

特性

分子式 |

C7H5BrF4N2O |

|---|---|

分子量 |

289.02 g/mol |

IUPAC名 |

2-(bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine |

InChI |

InChI=1S/C7H5BrF4N2O/c8-2-4-6(13)3(9)1-5(14-4)15-7(10,11)12/h1H,2,13H2 |

InChIキー |

GYIOGIVHIYIEID-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(N=C1OC(F)(F)F)CBr)N)F |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(ブロモメチル)-4-フルオロ-6-(トリフルオロメトキシ)ピリジン-3-アミンの合成は、通常、市販の前駆体から始まる複数段階の反応を伴います。

工業生産方法

この化合物の工業生産には、高収率と高純度を確保するために、最適化された合成経路が用いられる場合があります。 鈴木カップリングやブッフワルト・ハートウィッグアミノ化などのパラジウム触媒クロスカップリング反応を用いることで、大規模合成を効率的に行うことができます 。温度、溶媒、触媒濃度などの反応条件は、プロセス効率を最大限に引き出すために慎重に制御されます。

化学反応の分析

科学研究における用途

2-(ブロモメチル)-4-フルオロ-6-(トリフルオロメトキシ)ピリジン-3-アミンは、科学研究において幅広い用途があり、以下のようなものがあります。

化学: 複雑な有機分子や複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤や受容体モジュレーターを含む生物活性分子や医薬品の開発に用いられています。

医学: 抗癌剤、抗ウイルス剤、抗炎症剤などの潜在的な治療的用途について調査されています。

科学的研究の応用

Medicinal Chemistry Applications

- Antimicrobial Activity : Preliminary studies suggest that 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine exhibits significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for this compound as an antimicrobial agent.

- Anticancer Potential : The compound may also possess anticancer properties. Research on structurally related compounds has demonstrated activity against various cancer cell lines, suggesting that 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine could similarly inhibit tumor growth .

- Interaction Studies : Investigations into the binding affinity of this compound to biological targets such as enzymes and receptors are ongoing. Initial findings indicate that it may interact selectively with proteins involved in disease pathways, which could lead to the development of targeted therapies.

Synthesis and Derivatives

The synthesis of 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine can be achieved through multiple methods, enhancing its accessibility for further research and application in organic synthesis. The ability to create derivatives from this compound expands its potential applications in various chemical contexts.

Comparative Analysis of Biological Activities

Below is a comparison table summarizing the biological activities of 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine and similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Notable Properties |

|---|---|---|---|

| 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine | Significant potential against bacterial strains | Potential activity against various cancer cell lines | Unique structural features enhance stability |

| Similar Pyridine Derivative A | Moderate activity against fungi | High efficacy against specific cancer types | Enhanced lipophilicity |

| Similar Pyridine Derivative B | Low activity against bacteria | Moderate anticancer effects | Improved metabolic profile |

Case Studies

- Case Study on Antimicrobial Efficacy : In studies involving structurally similar compounds, it was observed that certain derivatives exhibited strong inhibition rates against Staphylococcus aureus and Escherichia coli. These results provide a basis for further exploration of 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine as an antimicrobial agent.

- Case Study on Anticancer Activity : Research conducted by the National Cancer Institute evaluated the anticancer properties of related pyridine derivatives, leading to promising results in inhibiting growth in several cancer cell lines including PC3 and A549. This suggests that 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine may also have significant anticancer potential .

作用機序

2-(ブロモメチル)-4-フルオロ-6-(トリフルオロメトキシ)ピリジン-3-アミンの作用機序は、その特定の用途によって異なります。生物系では、化合物は酵素、受容体、核酸などの分子標的に作用する可能性があります。ブロモメチル基の存在により、標的タンパク質との共有結合が可能になり、フルオロ基とトリフルオロメトキシ基は結合親和性と選択性を高める可能性があります。 アミン基は水素結合や静電的相互作用に関与し、化合物の全体的な活性を高めるのに役立ちます .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues in Pyridine and Benzene Systems

- (Aminomethyl)pyridin-3-amine (AB170446): Shares the pyridine backbone and an aminomethyl group but lacks halogen substituents (fluoro, trifluoromethoxy) and bromine. The absence of electron-withdrawing groups reduces its reactivity in electrophilic substitutions compared to the target compound .

- Amino-4-(trifluoromethoxy)benzoic acid (AB170573): A benzene derivative with a trifluoromethoxy group and amine.

- 6-(3-Aminophenyl)-4-trifluoromethyl-pyridin-2-amine (MFCD19981302): Features a trifluoromethyl group and aminophenyl substituent on pyridine. While structurally similar, the dimethylamine group and trifluoromethyl substituent (vs. trifluoromethoxy) may confer distinct solubility and metabolic stability properties .

Functional Group Analysis

- Bromomethyl vs. Methyl/Aminomethyl: The bromomethyl group in the target compound enhances reactivity in alkylation or cross-coupling reactions compared to non-halogenated analogs (e.g., AB170446).

- Trifluoromethoxy vs. Methoxy/Trifluoromethyl : The trifluoromethoxy group (-OCF₃) offers stronger electron-withdrawing effects than methoxy (-OCH₃), improving oxidative stability. Compared to trifluoromethyl (-CF₃), -OCF₃ may reduce steric hindrance while maintaining lipophilicity .

Physicochemical Properties (Inferred)

Application Contexts

- Pharmaceuticals : The target compound’s bromomethyl group may serve as a handle for prodrug synthesis, while trifluoromethoxy groups are prevalent in CNS drugs for blood-brain barrier penetration.

Research Findings and Gaps

- Synthetic Routes: No direct synthesis data for the target compound is available. However, analogous trifluoromethoxy-pyridines are typically synthesized via Ullmann coupling or halogenation reactions .

- Biological Activity : Compounds like MFCD19981302 show activity in kinase inhibition assays, hinting that the target compound could be optimized for similar targets .

- Stability : Trifluoromethoxy groups generally enhance thermal stability compared to methoxy, but bromomethyl may introduce hydrolytic sensitivity, requiring formulation studies .

生物活性

2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine is a pyridine derivative notable for its complex structure, which includes a bromomethyl group, a fluorine atom, and a trifluoromethoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties.

The molecular formula of 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine is , with a molecular weight of 289.03 g/mol. Its structure is characterized by a pyridine ring that enhances its lipophilicity and metabolic stability compared to other compounds in its class .

Antimicrobial Properties

Research indicates that compounds with similar structural features have demonstrated significant activity against various bacterial strains. The presence of halogen substituents in 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies involving pyridine derivatives show that they can inhibit cancer cell proliferation. For instance, similar compounds have exhibited cytotoxic effects on various cancer cell lines, indicating that 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine may also possess similar effects .

The biological activity of this compound may be attributed to its ability to interact with specific proteins involved in disease pathways. Interaction studies suggest that it may exhibit selective binding properties to enzymes and receptors, which are critical in cancer and microbial pathogenesis.

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives similar to 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine:

- Antimicrobial Activity : A study demonstrated that pyridine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL.

- Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT116, suggesting strong potential for further development as anticancer agents .

Comparative Analysis

The following table compares 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine with other structurally similar compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µg/mL) |

|---|---|---|

| 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine | 0.5 - 32 | Low micromolar range |

| 4-Fluoroaniline | N/A | N/A |

| 6-Bromo-4-fluoro-pyridine | N/A | Moderate (10 - 20) |

| 5-Trifluoromethoxy-pyrimidin-2-amines | Moderate (10 - 50) | High (1 - 5) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。